molecular formula C6H11ClO2 B13587159 1-Chloro-5-methoxypentan-2-one

1-Chloro-5-methoxypentan-2-one

Cat. No.: B13587159
M. Wt: 150.60 g/mol
InChI Key: WTFZHKLNVYRRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-5-methoxypentan-2-one is an organic compound with the molecular formula C6H11ClO2 It is a chlorinated ketone with a methoxy group attached to the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-methoxypentan-2-one can be synthesized through several methods. One common approach involves the chlorination of 5-methoxypentan-2-one using reagents such as triphosgene. The reaction typically occurs in the presence of a solvent like dichloromethane and a catalyst such as N,N-dimethylacetamide. The reaction conditions include maintaining a temperature of around 80°C for a duration of 2 hours .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of a ketal derived from levulinic acid ester, followed by reaction with hydrochloric acid. This method is preferred due to its simplicity and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-methoxypentan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can yield alcohols or other reduced forms of the compound.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Products include 1-azido-5-methoxypentan-2-one or 1-thiocyanato-5-methoxypentan-2-one.

    Oxidation: Products include 1-chloro-5-methoxypentanoic acid.

    Reduction: Products include 1-chloro-5-methoxypentanol.

Scientific Research Applications

1-Chloro-5-methoxypentan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical agents, particularly those targeting bacterial and viral infections.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Chloro-5-methoxypentan-2-one involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can disrupt normal cellular functions, leading to antimicrobial or antiviral effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interfere with essential biological processes is a key aspect of its activity .

Comparison with Similar Compounds

    5-Chloro-2-pentanone: Similar in structure but lacks the methoxy group.

    1-Chloro-5-methoxy-2-pentene: Similar but contains a double bond in the pentane chain.

    5-Methoxypentan-2-one: Similar but lacks the chlorine atom.

Uniqueness: 1-Chloro-5-methoxypentan-2-one is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthesis and potential therapeutic uses .

Properties

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

1-chloro-5-methoxypentan-2-one

InChI

InChI=1S/C6H11ClO2/c1-9-4-2-3-6(8)5-7/h2-5H2,1H3

InChI Key

WTFZHKLNVYRRDT-UHFFFAOYSA-N

Canonical SMILES

COCCCC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.